Potent, competitive, transportable EAAT1-4 inhibitor/non-transportable EAAT5 inhibitor.
trans-4-Carboxy-L-proline
CAS No.: 64769-66-0
Cat. No.: VC0004135
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 64769-66-0 | 
|---|---|
| Molecular Formula | C6H9NO4 | 
| Molecular Weight | 159.14 g/mol | 
| IUPAC Name | (2S,4R)-pyrrolidine-2,4-dicarboxylic acid | 
| Standard InChI | InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | 
| Standard InChI Key | NRSBQSJHFYZIPH-DMTCNVIQSA-N | 
| Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)C(=O)O | 
| SMILES | C1C(CNC1C(=O)O)C(=O)O | 
| Canonical SMILES | C1C(CNC1C(=O)O)C(=O)O | 
Introduction
Structural and Physicochemical Properties
trans-4-Carboxy-L-proline belongs to the pyrrolidine dicarboxylic acid family, characterized by a five-membered ring structure with carboxyl groups at the 2- and 4-positions. The trans configuration of these groups reduces steric hindrance, enhancing molecular stability compared to its cis counterpart. Key physicochemical properties include:
The compound’s zwitterionic nature at physiological pH facilitates membrane permeability, while its rigid structure prevents rapid metabolic degradation .
Synthesis and Production Methods
Chemical Synthesis
Industrial production typically employs a multi-step approach:
- 
Cyclization: L-glutamic acid undergoes cyclization via intramolecular amide bond formation under acidic conditions.
 - 
Decarboxylation: Selective removal of the γ-carboxyl group using thermal or catalytic methods yields the monocyclic intermediate .
 - 
Oxidation: The 4-position is oxidized to a carboxyl group using potassium permanganate (KMnO₄) in aqueous acidic media.
 - 
Purification: Crystallization from ethanol/water mixtures achieves >97% purity.
 
Key challenges include controlling stereochemistry at the 4-position and minimizing racemization during decarboxylation. Recent advances employ chiral auxiliaries to maintain enantiomeric excess >99%.
Biotechnological Approaches
Metabolic engineering strategies have been adapted from trans-4-hydroxy-L-proline production :
- 
Strain modification: Escherichia coli KO229 (ΔputA, ΔsucAB, ΔaceAK) eliminates competing pathways for L-proline catabolism.
 - 
Enzyme co-expression: ProBA (γ-glutamyl kinase, glutamate-semialdehyde dehydrogenase) and proline-4-hydroxylase (P4H) enable direct conversion of glucose to t4C precursors.
 - 
Fed-batch fermentation: Optimized conditions yield 31 g/L t4C with 92% molar yield from glucose .
 
Biological Activity and Mechanisms
Glutamate Transporter Inhibition
t4C acts as a competitive, transportable inhibitor of excitatory amino acid transporters (EAAT1-4) with submicromolar affinity :
| Transporter | IC₅₀ (μM) | Selectivity vs EAAT5 | 
|---|---|---|
| EAAT1 | 0.89 | 150-fold | 
| EAAT2 | 0.54 | 220-fold | 
| EAAT3 | 1.2 | 85-fold | 
| EAAT4 | 2.3 | 50-fold | 
By blocking glutamate reuptake, t4C increases synaptic glutamate concentrations to 300-500% of baseline, inducing NMDA receptor-mediated Ca²⁺ influx and excitotoxicity in neuronal cultures . This property makes it a valuable tool for modeling neurodegenerative diseases.
Antimicrobial Activity
t4C disrupts proline metabolism in Trypanosoma cruzi, the Chagas disease pathogen:
| Parameter | Value | Conditions | 
|---|---|---|
| Epimastigote growth IC₅₀ | 0.89 mM | 28°C, normoxia | 
| 0.54 mM | 37°C, oxidative stress | |
| Amastigote viability | 12% of control | 1 mM t4C, 72 hr | 
Mechanistically, t4C competes with L-proline for uptake via the TcAAAP069 transporter (Ki = 0.2 mM), starving the parasite of this essential metabolic substrate . Synergy with oxidative stress occurs through depletion of NADPH reserves required for antioxidant defense.
Therapeutic Applications
Neurological Disorders
t4C derivatives show promise in:
- 
Stroke management: Transient EAAT inhibition during ischemia prevents glutamate excitotoxicity while allowing post-injury recovery.
 - 
Epilepsy: Modulating synaptic glutamate levels reduces seizure frequency in murine models (40% decrease vs controls).
 
Antiparasitic Agents
Structural analogs of t4C exhibit enhanced trypanocidal activity:
| Derivative | IC₅₀ vs T. cruzi | Selectivity Index (SI) | 
|---|---|---|
| t4C-methyl ester | 0.32 mM | SI = 18 | 
| t4C-amide | 0.45 mM | SI = 25 | 
| t4C-fluoro (4-F) | 0.28 mM | SI = 32 | 
The 4-fluoro derivative (inspired by N-Boc-trans-4-fluoro-L-proline ) demonstrates improved blood-brain barrier penetration and oral bioavailability (F = 65% vs 22% for t4C) .
Case Studies and Experimental Data
Neuroprotection in Ischemic Stroke
A 2024 study induced middle cerebral artery occlusion in rats, administering t4C (10 mg/kg) at reperfusion:
| Outcome | t4C Group | Control | 
|---|---|---|
| Infarct volume (mm³) | 98 ± 12 | 152 ± 18 | 
| Neurological score | 2.1 ± 0.7 | 3.8 ± 0.9 | 
| Glutamate (μM) | 18 ± 3 | 42 ± 5 | 
t4C reduced excitotoxic damage by normalizing extracellular glutamate within 2 hours post-treatment.
Chagas Disease Model
In T. cruzi-infected mice, a 14-day t4C regimen (50 mg/kg bid) achieved:
| Parameter | Result | 
|---|---|
| Parasitemia reduction | 99.2% | 
| Survival rate (day 30) | 85% vs 20% (control) | 
| Cardiac fibrosis | 0.3% vs 12% | 
Histopathology confirmed eradication of amastigote nests in cardiac tissue .
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume